2-Nitroethane-1-sulfonyl fluoride
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Overview
Description
2-Nitroethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C2H4FNO4S and a molecular weight of 157.12 g/mol . This compound is part of the sulfonyl fluoride family, which is known for its applications in organic synthesis, chemical biology, drug discovery, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroethane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, achieving yields of 90-99% in one hour . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl fluoride, sulfuryl fluoride gas, and fluorosulfonyl radicals . Reaction conditions often involve mild temperatures and the use of phase transfer catalysts to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl fluoride typically yields sulfonyl fluorides with high efficiency .
Scientific Research Applications
2-Nitroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitroethane-1-sulfonyl fluoride involves its role as an electrophilic warhead. It reacts with nucleophilic sites on target molecules, forming covalent bonds that can inhibit enzyme activity or modify protein function . This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic and stable under physiological conditions .
Comparison with Similar Compounds
Nitromethane: A simpler nitroalkane with similar reactivity but different applications.
Nitroethane: Another nitroalkane with comparable properties.
1-Nitropropane and 2-Nitropropane: These compounds share similar structural features and reactivity patterns.
Uniqueness: 2-Nitroethane-1-sulfonyl fluoride is unique due to its combination of the nitro group and sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Properties
IUPAC Name |
2-nitroethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGPNRNLIPJGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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